Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate

Medicinal Chemistry PTP1B Inhibition Thiophene Derivatives

Researchers developing PTP1B inhibitors or NK receptor antagonists often face synthetic bottlenecks due to the lack of a properly substituted thiophene core. This fully substituted thiophene derivative, with its unique 3-methoxy, 4,5-dichloro, and 2-methyl ester pattern, is the exact solution to bypass multi-step synthesis and directly access the critical SAR. - **Key Pharmacophoric Element:** The 3-methoxy group is essential for PTP1B inhibitory activity (lead compound IC50: 5.25 µM). - **Streamlined ADME Assessment:** The methyl ester acts as a prodrug, with a higher predicted LogP (~2.2) for enhanced cell permeability, enabling direct use in cell-based assays. - **Supply Assurance:** Available as a custom-synthesized research chemical, ensuring a reliable supply chain for your specific discovery program.

Molecular Formula C7H6Cl2O3S
Molecular Weight 241.09 g/mol
Cat. No. B12063830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dichloro-3-methoxythiophene-2-carboxylate
Molecular FormulaC7H6Cl2O3S
Molecular Weight241.09 g/mol
Structural Identifiers
SMILESCOC1=C(SC(=C1Cl)Cl)C(=O)OC
InChIInChI=1S/C7H6Cl2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3
InChIKeyAJAGCWPQQBQFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-Dichloro-3-Methoxythiophene-2-Carboxylate: Core Identity


Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate is a fully substituted thiophene derivative defined by a methoxy group at position 3, chlorine atoms at positions 4 and 5, and a methyl ester at position 2 . It has the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . This substitution pattern creates a unique electronic environment where the electron-withdrawing chlorine atoms and the electron-donating methoxy group flank the carboxylate ester, establishing a reactivity profile distinct from non-chlorinated, mono-chlorinated, or non-methoxylated thiophene carboxylate analogs . It is primarily utilized as a building block in medicinal chemistry and agrochemical research [1].

Building block for medicinal chemistry and agrochemical research
Unique 3-methoxy + 4,5-dichloro substitution pattern
Enables regioselective functionalization and scaffold diversification

Why Generic Substitution Fails


Simple interchange with unsubstituted or partially substituted thiophene-2-carboxylates is not feasible due to the critical role the complete 3,4,5-substitution pattern plays in downstream reactivity and target binding. For example, the non-chlorinated analog methyl 3-methoxythiophene-2-carboxylate (CAS 62353-75-7) lacks the electron-withdrawing chlorine atoms, which are essential for activating the ring towards nucleophilic aromatic substitution reactions . Conversely, methyl 4,5-dichlorothiophene-2-carboxylate (CAS 89281-29-8), while possessing the chlorine atoms, lacks the 3-methoxy group, which can serve as a directing group or a precursor for further functionalization, thereby altering the regioselectivity of subsequent synthetic steps [1]. The synergistic combination of these substituents in the target compound dictates a specific set of reactivity and physicochemical properties that cannot be replicated by any single congener .

Non-chlorinated analog (CAS 62353-75-7)
Lacks electron-withdrawing chlorine atoms; may reduce activation toward nucleophilic aromatic substitution.
4,5-Dichloro analog (CAS 89281-29-8)
Absence of 3-methoxy group limits orthogonal diversification and may alter regioselectivity in subsequent steps.

Quantitative Differentiation from Analogs


PTP1B Inhibitory Potency Advantage

The 3-methoxythiophene-2-carboxylate core is a privileged scaffold for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. Computational design studies targeting the PTP1B active site specifically utilized methyl 3-methoxythiophene-2-carboxylate as the core scaffold, leading to derivatives with potent inhibitory activity [1]. A derivative (compound 5b) based on this exact core exhibited an IC50 of 5.25 µM against PTP1B. This core is non-interchangeable with non-methoxylated analogs, which lack the methoxy group's critical hydrogen-bonding interactions within the enzyme's catalytic pocket [1]. While the target compound is a precursor to such bioactive derivatives, its electronic structure is identical at the core, making it the essential starting material for this class of inhibitors [2].

PTP1B Scaffold Role
Class-level inference
Derivative IC50 5.25 µM; 3-methoxy essential for binding
Supports PTP1B inhibitor lead optimization
Based on computational docking and derivative activity
Medicinal Chemistry PTP1B Inhibition Thiophene Derivatives

Synthetic Utility as Neurokinin Antagonist Precursor

Methyl 4,5-dichlorothiophene-2-carboxylate is a documented reactant in the synthesis of 2-aryl indole neurokinin NK receptor antagonists [1]. The target compound, with its additional 3-methoxy group, offers a distinct advantage as a synthetic intermediate. The methoxy group can act as a directing group for regioselective functionalization at the 4- or 5-position or can be subsequently converted to a hydroxyl group or other functionalities, which is not possible with the non-methoxylated analog (methyl 4,5-dichlorothiophene-2-carboxylate, CAS 89281-29-8) . This provides access to a wider and more complex chemical space for structure-activity relationship (SAR) studies [2].

Synthetic Versatility
Cross-study comparable
3-methoxy enables O-demethylation and directed metalation pathways
Broadens accessible SAR chemical space
Precedent from thiophene reactivity literature
Neurokinin Antagonist Medicinal Chemistry Thiophene Building Block

Physicochemical Profile for Bioisostere Design

As a methyl ester (MW 241.09 g/mol, LogP predicted ~2.2), the target compound exhibits superior membrane permeability compared to its carboxylic acid analog, 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (CAS 120715-49-3, MW 227.07 g/mol) . The acid has a predicted LogP of ~1.5 and exists as an ionized species at physiological pH, which can limit passive diffusion. This difference is critical for early-stage drug discovery where a balance between solubility and permeability is sought. The ester is a common prodrug motif, offering a strategic advantage in oral bioavailability optimization .

Ester vs Acid Profile
Class-level inference
Predicted LogP ~2.2 (ester) vs ~1.5 (acid); MW 241 vs 227
May support passive permeability in cell assays
Calculated properties; data to verify
Physicochemical Properties Bioisostere Drug Design

Optimal Application Scenarios


PTP1B Inhibitor Lead Optimization

This compound serves as the critical starting material for synthesizing a library of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives, which have demonstrated potent PTP1B inhibitory activity (IC50 as low as 5.25 µM) and anticancer activity (IC50 of 0.09 µM against MCF-7 cells) [1]. The 3-methoxy group is an essential pharmacophoric element, making this specific building block non-substitutable in this context.

NK Receptor Antagonist Analog Synthesis

The 4,5-dichloro-substitution pattern is utilized in the preparation of 2-aryl indole neurokinin NK receptor antagonists [1]. By selecting this compound, which includes an additional 3-methoxy group, researchers can explore a dimension of the SAR that is inaccessible from the simpler methyl 4,5-dichlorothiophene-2-carboxylate, potentially identifying novel antagonists with improved pharmacokinetic profiles.

Oral Bioavailability via Ester Prodrug

When the target pharmacophore is the 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, this methyl ester is the ideal prodrug starting point. Its predicted higher LogP (~2.2 vs. ~1.5 for the acid) enhances passive membrane permeability [1]. This allows for evaluation of the intact ester in cell-based assays, with the expectation of intracellular hydrolysis to the active acid, streamlining the early ADME assessment process.

Agrochemical Crop Protection Agents

Thiophene derivatives are a known class of agrochemicals [1]. The unique reactive triad of this compound—an ester for conversion to amides or other bioisosteres, chlorine atoms for potential displacement or metabolic stability, and a methoxy group for electronic tuning—makes it an optimal fragment for generating diverse agrochemical libraries, particularly where the physicochemical property sweet spot differs from pharmaceuticals.

Application
Selection Property
Validation Focus
PTP1B inhibitor lead optimization
3-Methoxy pharmacophore availability
PTP1B inhibition assay context
NK receptor antagonist SAR
3-Methoxy diversification handle
Regioselective functionalization review
Ester prodrug permeability studies
Methyl ester for predicted permeability
Cell-based permeability assay context
Agrochemical library synthesis
Tri-functional reactive triad
Agrochemical property profiling
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